CMPI hydrochloride
Description
Evolution of Research on Imidazo[1,2-a]pyridine (B132010) and Isoxazole (B147169)/Pyrazole (B372694) Derivatives in Chemical Biology
The exploration of imidazo[1,2-a]pyridine and isoxazole/pyrazole derivatives in chemical biology has a rich history. Imidazo[1,2-a]pyridines, a class of nitrogen-containing fused heterocyclic compounds, have been a focus of research for their wide range of biological activities, including analgesic, anti-inflammatory, and antiviral properties. nanomaterchem.commdpi.com Their synthesis and derivatization have been extensively studied to develop new therapeutic agents. nanomaterchem.comrjsocmed.com Several marketed drugs, such as Alpidem and Zolpidem, contain the imidazo[1,2-a]pyridine scaffold, highlighting its importance in medicinal chemistry. mdpi.com
Similarly, isoxazole and pyrazole derivatives have been recognized for their diverse pharmacological potential. nih.gov Isoxazoles, five-membered heterocyclic compounds with adjacent nitrogen and oxygen atoms, are found in natural products and form the basis of various drugs. Research has demonstrated their anti-inflammatory, antimicrobial, and anticancer activities. frontiersin.org Pyrazoles, another class of five-membered heterocycles, are also a crucial scaffold in drug discovery, present in drugs like the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The continuous investigation into these heterocyclic systems has paved the way for the development of highly specific and potent molecules like the CMPI hydrochloride variants.
Significance of Specific this compound Variants as Chemical Probes and Modulators
The Role of 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole Hydrochloride in Neurotransmitter Receptor Research
This specific this compound variant, also known as a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), has become an invaluable tool in neuroscience. medchemexpress.com It preferentially targets the (α4)3(β2)2 nAChR subtype, which is the predominant nAChR subtype in the cortex. researchgate.net This selectivity allows researchers to dissect the specific roles of this receptor subtype in various neurological processes.
Research has shown that this compound enhances the response of (α4)3(β2)2 nAChRs to acetylcholine with high potency. medchemexpress.comrndsystems.combio-techne.com It has been utilized in studies to understand the mechanisms of nicotine (B1678760) dependence and other neuropsychiatric conditions associated with decreased cholinergic activity in the brain. medchemexpress.comchemsrc.com Furthermore, its ability to be used as a photolabeling agent has enabled the precise mapping of binding sites on the nAChR, providing critical insights into receptor structure and function. rndsystems.com
Key Research Findings for 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole Hydrochloride:
| Finding | Significance | Citations |
| Potent and selective positive allosteric modulator of (α4)3(β2)2 nAChRs. | Allows for the specific study of this major cortical nAChR subtype. | medchemexpress.comresearchgate.netrndsystems.combio-techne.com |
| Enhances the response of (α4)3(β2)2 nAChRs to acetylcholine at nanomolar concentrations. | Demonstrates high potency for its target receptor. | rndsystems.combio-techne.com |
| Utilized as a photolabeling agent to map nAChR binding sites. | Provides detailed structural information about the receptor. | rndsystems.com |
| Investigated for its potential in studying nicotine dependence and other neuropsychiatric conditions. | Highlights its relevance to understanding and potentially treating brain disorders. | medchemexpress.comchemsrc.com |
The Function of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride in Protein Chemistry
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a versatile intermediate in the synthesis of various bioactive molecules. chemimpex.com Its imidazo[1,2-a]pyridine core and reactive chloromethyl group make it a valuable building block in medicinal chemistry. chemimpex.com
This compound is utilized in the development of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com The presence of chlorine atoms can enhance the solubility and stability of the resulting molecules, which is advantageous for drug formulation. chemimpex.com Its ability to undergo further chemical modifications allows for the creation of a diverse library of derivatives with potentially tailored biological activities, including anti-cancer and anti-inflammatory properties. chemimpex.com
Applications of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride in Research:
| Application Area | Role of the Compound | Citations |
| Pharmaceutical Development | Key intermediate in the synthesis of bioactive molecules, especially for neurological disorders. | chemimpex.com |
| Medicinal Chemistry | Building block for creating diverse derivatives with potential therapeutic activities. | chemimpex.com |
| Agrochemicals | Used in the formulation of pest control agents. | chemimpex.com |
Current Challenges and Opportunities in this compound Research
A significant challenge in the research of the neurotransmitter modulator this compound is achieving precision delivery to its target receptors in the brain while avoiding peripheral interactions that could lead to undesired side effects. researchgate.net To address this, researchers are exploring nano-formulation strategies, such as using biodegradable and biocompatible polymers like poly(l-lactic-co-glycolic) acid (PLGA) to create nanoparticles that can encapsulate the compound. researchgate.net These nanoparticles have shown promise in providing sustained release and efficient cellular uptake. researchgate.net
The opportunity lies in further optimizing these delivery systems to enhance brain bioavailability and therapeutic efficacy. researchgate.net For the synthetic intermediate 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, the opportunity is in the continued exploration of its synthetic versatility to create novel compounds with improved pharmacological profiles. The development of more efficient and environmentally friendly synthetic methods for imidazo[1,2-a]pyridine derivatives also presents an area for advancement. nanomaterchem.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H20Cl2N4O |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
InChI Key |
WNKFVIPYZXTQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
Synonyms |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cmpi Hydrochloride Analogs
Established Synthetic Pathways for CMPI Hydrochloride Scaffolds
The traditional synthesis of the heterocyclic cores found in this compound and its analogs relies on well-established cyclization and condensation reactions.
Imidazo[1,2-a]pyridines: The construction of the imidazo[1,2-a]pyridine (B132010) scaffold is most commonly achieved through the condensation of 2-aminopyridines with various reaction partners. rsc.orgnih.govacs.org One of the most classic and widely used methods is the reaction with α-halogenocarbonyl compounds, such as bromoacetophenones. nih.govacs.org Multicomponent reactions, like the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, offer a direct route to 2,3-disubstituted derivatives. sciforum.netnih.govacs.org
Isoxazoles: There are two primary methodologies for synthesizing the isoxazole (B147169) ring. The first is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nanobioletters.comcore.ac.ukrsc.org The nitrile oxide is typically generated in situ from precursors like aldoximes or nitroalkanes. core.ac.uk The second major pathway involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. core.ac.ukresearchgate.net
Pyrazoles: The Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole synthesis. mdpi.com Variations of this approach, including multicomponent reactions where the dicarbonyl compound is formed in situ, are also prevalent. researchgate.net Another significant strategy is the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines, which proceeds through a pyrazoline intermediate that is subsequently oxidized. mdpi.commdpi.com
The synthesis of these heterocycles involves distinct reaction steps and the formation of key intermediates that can often be derivatized to create diverse analogs.
In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halogenoketones, the reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) attacks the α-carbon of the ketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system. nih.govacs.org
For isoxazole synthesis via the cycloaddition pathway, the generation of the nitrile oxide intermediate from an oxime using an oxidizing agent is the critical first step. This highly reactive 1,3-dipole then readily reacts with a dipolarophile (alkyne) to form the five-membered ring. nanobioletters.comrsc.org
The synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated ketones illustrates another important pathway. Under basic conditions, the tosylhydrazone decomposes to form a diazo intermediate, which then undergoes an intramolecular 1,3-dipolar cycloaddition to furnish the pyrazole ring. mdpi.com
A variety of catalysts and conditions have been explored for these transformations, as summarized in the table below.
Table 1: Comparison of Catalysts in Heterocycle Synthesis
| Heterocycle | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | 2-Aminopyridine + Ketone | CuI / aerobic | Aerobic oxidation, broad functional group tolerance. | organic-chemistry.org |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine + Nitroolefin | Fe-catalyzed / aerobic | Mild conditions with complete regioselectivity. | organic-chemistry.org |
| Pyrazole | Hydrazine + Ethyl Acetoacetate | Nano-ZnO | Environmentally friendly, efficient catalyst. | mdpi.com |
| Pyrazole | Aldehyde + Hydrazide + Halide | None (One-pot) | Good to high yields with complete regioselectivity. | researchgate.net |
| Isoxazole | Propargylamine | CuCl-mediated | One-pot oxidation/cyclization sequence. | acs.org |
| Isoxazole | Alkyne + Nitrile Oxide | AuCl3-catalyzed | Cycloisomerization of α,β-acetylenic oximes. | organic-chemistry.org |
Strategies for Constructing the Core Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridine, Isoxazole, Pyrazole)
Novel Synthetic Approaches to this compound and its Structural Analogs
Modern organic synthesis has introduced innovative techniques that offer improved efficiency, selectivity, and sustainability for constructing complex molecules like this compound analogs.
The development of chiral analogs requires precise control over stereochemistry. Asymmetric synthesis strategies have been employed for compounds structurally related to CMPI. One notable approach involves a stereoselective [4+2] cycloaddition of a nitroalkene with an optically pure vinyl ether. This method was successfully used in the synthesis of related phosphodiesterase IV inhibitors, establishing a general precursor with a defined stereocenter that can be elaborated into the final target molecule. researchgate.net Such strategies are crucial for investigating the specific biological activities of different enantiomers.
Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for preparing heterocyclic compounds, offering enhanced safety, scalability, and reaction control compared to traditional batch methods. mdpi.comchim.itworktribe.com This technology is particularly advantageous for handling hazardous intermediates, such as diazoalkanes in pyrazole synthesis, by generating and consuming them in a continuous stream. mdpi.commit.edu A telescoped, four-step flow synthesis of a measles therapeutic, AS-136A, which features a pyrazole core, was achieved with a total residence time of just 31.7 minutes. mit.edu Flow chemistry has also been shown to drastically reduce reaction times in pyrazole synthesis from hours to minutes while maintaining high yields. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for the functionalization of heterocyclic scaffolds. mdpi.com For instance, the C-H functionalization of imidazo[1,2-a]pyridines can be achieved using organic dyes like Rose Bengal or Eosin Y as photocatalysts. mdpi.comacs.org This technique allows for the introduction of various groups, including alkyl, trifluoromethyl, and phosphoryl moieties, onto the heterocyclic core under mild, often room-temperature conditions, avoiding the harsh reagents required in many traditional methods. mdpi.comnih.gov
Table 2: Modern Synthetic Techniques for Heterocycle Synthesis
| Technique | Heterocycle | Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Flow Chemistry | Pyrazole | Synthesis from tosylhydrazones | Reaction time reduced from 9h (batch) to 16 min (flow). | mdpi.com |
| Flow Chemistry | Pyrazole | Telescoped synthesis of AS-136A | Safe handling of diazoalkane intermediates; rapid assembly. | mit.edu |
| Photoredox Catalysis | Imidazo[1,2-a]pyridine | C3-Trifluoromethylation | Metal-free, uses visible light and an acridinium (B8443388) photocatalyst. | nih.gov |
| Photoredox Catalysis | Imidazo[1,2-a]pyridine | C3-Alkoxylation | Uses Rose Bengal catalyst and air as the terminal oxidant. | acs.org |
| Photoredox Catalysis | Imidazo[1,2-a]pyridine | C-H Functionalization | Visible light-induced reaction using organic photocatalysts. | mdpi.com |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net Key strategies include the use of microwave irradiation, ultrasound, sustainable solvents, and eco-friendly catalysts.
Microwave-assisted synthesis has been shown to dramatically accelerate reactions. For example, the synthesis of pyrano[2,3-c]pyrazoles, a related fused pyrazole system, was completed in 10 minutes under microwave irradiation, compared to several hours using conventional heating. mdpi.comrsc.org Similarly, isoxazole derivatives have been synthesized in 6-10 minutes with improved yields using microwaves. researchgate.net
The use of environmentally benign solvents is another cornerstone of green synthesis. Water, often called the universal green solvent, has been successfully used as a medium for pyrazole synthesis, facilitated by sonication or eco-friendly catalysts. organic-chemistry.orgresearchgate.netfrontiersin.org Deep eutectic solvents (DES), which are biodegradable and low-cost, have also been employed as effective media for the synthesis of 3,5-disubstituted isoxazoles, with the solvent being reusable for multiple cycles. core.ac.ukacs.org
Furthermore, research has focused on developing sustainable catalysts , such as those derived from agro-waste. An efficient synthesis of isoxazole derivatives was achieved using a catalyst derived from water extract of orange fruit peel ash (WEOFPA) in glycerol, highlighting a novel approach to valorizing waste materials in chemical synthesis. nih.gov
Application of Modern Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)
Chemical Modifications for Enhancing Research Utility
The compound this compound is a potent positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). Its value as a research tool can be significantly amplified through targeted chemical modifications. By introducing specific functionalities, variants of this compound can be transformed into sophisticated probes for bioconjugation, affinity labeling, and detailed mechanistic studies. These modifications leverage the compound's inherent biological activity to enable advanced experimental approaches, such as the visualization of receptor localization, identification of binding partners, and elucidation of its mechanism of action at a molecular level. The primary site for such modifications is the secondary amine within the piperidine (B6355638) ring, which serves as a reactive handle for a variety of chemical transformations.
Strategies for Bioconjugation of this compound Variants
Bioconjugation involves covalently linking a biomolecule (e.g., a protein or nucleic acid) or a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to a ligand like this compound. This process creates powerful reagents for studying ligand-receptor interactions. For this compound analogs, the piperidine nitrogen is the most logical point of attachment.
Several strategies can be employed for this purpose:
Acylation/Alkylation: The secondary amine of the piperidine ring can be directly acylated or alkylated. Acylation with an activated ester, such as an N-Hydroxysuccinimide (NHS) ester of biotin or a fluorescent dye, would form a stable amide bond. This is a common and robust method for attaching labels. Similarly, alkylation using a linker containing a reactive group like a maleimide (B117702) allows for subsequent conjugation to thiol-containing entities, such as cysteine residues in proteins. acs.org
Reductive Amination: A precursor to the this compound scaffold could be modified via reductive amination, coupling the piperidine amine with an aldehyde- or ketone-containing reporter molecule in the presence of a reducing agent.
Petasis (SASP) Reaction: A more advanced strategy involves the Secondary Amine Selective Petasis (SASP) reaction. This multicomponent reaction uses an organoboronate, an aldehyde, and a secondary amine (like that in the piperidine ring) to form a new carbon-carbon bond under biocompatible conditions. emorychem.sciencersc.orgresearchgate.net This method is highly selective for secondary amines and allows for the one-pot introduction of two different functional groups, offering significant versatility in probe design. nih.govshu.edu
Click Chemistry: A this compound analog can be synthesized to include a bioorthogonal handle, such as an alkyne or an azide. This allows for subsequent conjugation to a reporter molecule containing the complementary handle via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This two-step approach is exceptionally specific and efficient. nih.gov
These strategies enable the creation of this compound-based tools for a range of applications, including affinity purification of nAChRs using biotinylated probes or cellular imaging using fluorescently-tagged variants. addgene.org
| Strategy | Target Functional Group | Typical Reagents | Resulting Linkage | Key Application |
| Acylation | Secondary Amine (Piperidine) | NHS-activated Biotin/Fluorophore | Amide | Affinity Purification, Fluorescence Imaging |
| Petasis (SASP) | Secondary Amine (Piperidine) | Aldehyde, Organoboronate | Tertiary Amine | Dual-labeling, Stereoselective Conjugation |
| Click Chemistry | Alkyne or Azide | Azide or Alkyne-tagged reporter, Cu(I) | Triazole | Bioorthogonal Labeling in Complex Media |
This interactive table summarizes common bioconjugation strategies applicable to this compound analogs.
Introduction of Functional Groups for Affinity Labeling or Probe Development
Affinity labeling is a technique used to identify and map the binding site of a ligand on its target protein. This is achieved by forming a covalent bond between the ligand and the protein. This compound is particularly interesting as it reportedly exhibits an intrinsic ability to photoincorporate into amino acid side chains, making it a natural photoaffinity label. mpg.depnas.org Time-resolved photoaffinity labeling has been a valuable tool for investigating the structure and function of nAChRs. mpg.denih.govacs.org
To create more potent or versatile probes, specific photoreactive functional groups can be synthetically introduced into the this compound scaffold. These groups are stable in the dark but form highly reactive intermediates upon irradiation with UV light, leading to covalent bond formation with nearby amino acid residues.
Key photoreactive groups include:
Aryl Azides: These are converted to highly reactive nitrenes upon photolysis. They can be synthesized from an aromatic amine precursor via diazotization followed by treatment with sodium azide. mdpi.com
Benzophenones: Upon UV activation, benzophenones form a triplet diradical that can abstract a hydrogen atom from a C-H bond, leading to cross-linking. Functionalized benzophenone (B1666685) derivatives are commercially available and can be coupled to the ligand scaffold. mdpi.com
Diazirines: These are perhaps the most widely used photolabels due to their small size and the fact that they generate highly reactive carbenes upon photolysis, which can insert into C-H, N-H, or O-H bonds. researchgate.net Trifluoromethylphenyldiazirines (TPD) are particularly popular due to their increased stability and well-understood chemistry. clockss.orgmdpi.com The synthesis typically involves converting a ketone to a diaziridine, followed by oxidation. nih.govthieme-connect.comacs.org A diazirine-containing building block could be incorporated into the synthesis of a this compound analog, for instance, by modifying the chlorophenyl ring. mdpi.comnih.govresearchgate.net
A modern approach to probe development is the "two-step" or "bioorthogonal" labeling strategy. acs.org An analog is synthesized with both a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne). After photocross-linking to the target protein, a reporter tag (e.g., biotin for purification or a fluorophore for detection) is attached to the alkyne handle via click chemistry. This modular approach provides greater flexibility and sensitivity.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| Aryl Azide | 254-300 nm | Nitrene | Relatively easy to synthesize. |
| Benzophenone | 350-360 nm | Triplet Ketone (Diradical) | More stable; less prone to reacting with water. |
| Diazirine | 350-380 nm | Carbene | Small size minimizes ligand perturbation; highly reactive. |
This interactive table compares common photo-reactive groups used in the development of affinity probes.
Synthesis of Isotopic Analogs for Mechanistic Investigations
The synthesis of isotopically labeled analogs of this compound is crucial for detailed mechanistic studies and for use as internal standards in quantitative mass spectrometry. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule without altering its fundamental chemical properties, but their increased mass is detectable by mass spectrometry, and their nuclear spin properties can be probed by NMR.
Strategies for isotopic labeling of this compound analogs include:
Deuterium (²H) Labeling: Deuterium can be introduced by using deuterated reagents during synthesis. For example, reducing a precursor carbonyl or ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can install deuterium atoms. The piperidine ring itself can be labeled; for instance, an N-monodeuteriomethyl group can be installed via an Eschweiler-Clarke reaction using formic acid-d₂. nih.gov Such labeling is invaluable for kinetic isotope effect (KIE) studies to determine if a specific C-H bond cleavage is part of the rate-determining step of a metabolic or enzymatic process. nih.govresearchgate.net
Carbon-13 (¹³C) Labeling: ¹³C-labeling is often achieved by starting the synthesis with a commercially available ¹³C-labeled precursor. For example, a ¹³C-labeled building block for one of the heterocyclic rings could be used in a multi-step synthesis to produce the final ¹³C-CMPI hydrochloride analog.
Nitrogen-15 (¹⁵N) Labeling: Given the four nitrogen atoms in this compound (two in the pyrazole, one in the isoxazole, one in the piperidine), ¹⁵N labeling offers multiple possibilities. ¹⁵N-labeled piperidines can be synthesized via rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using ¹⁵N-labeled amines. dicp.ac.cn Alternatively, methods exist for exchanging the nitrogen in a pre-formed heterocycle, such as the conversion of ¹⁴N-pyridines to their ¹⁵N-isotopologs via Zincke imine intermediates and ring-closing with ¹⁵NH₄Cl, a strategy that could be conceptually adapted for the pyrazole ring. chemrxiv.org
These isotopically labeled analogs are indispensable tools for ADMET (absorption, distribution, metabolism, and excretion) studies, for elucidating receptor-ligand interactions via NMR, and for probing enzymatic mechanisms. nih.govmedchemexpress.com
| Isotope | Spin | Detection Method | Primary Research Application |
| Deuterium (²H) | 1 | Mass Spectrometry, NMR | Kinetic Isotope Effect (KIE) studies, Metabolic tracing |
| Carbon-13 (¹³C) | 1/2 | NMR, Mass Spectrometry | Structural elucidation by NMR, Metabolic flux analysis |
| Nitrogen-15 (¹⁵N) | 1/2 | NMR, Mass Spectrometry | Probing N-H bonds, Structural studies by NMR |
This interactive table outlines the properties and applications of common stable isotopes in the synthesis of research probes.
Molecular Interactions and Mechanistic Elucidation of Cmpi Hydrochloride
Investigations of 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole Hydrochloride
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, commonly known as CMPI hydrochloride, is a significant subject of research in neuropharmacology. This isoxazole (B147169) derivative has been identified as a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netmedchemexpress.comresearchgate.net Its unique molecular structure allows it to interact with specific subtypes of these receptors, offering a valuable tool for studying their function and potential as therapeutic targets. chemimpex.commdpi.comnih.gov
This compound exerts its primary effects by modulating the function of ligand-gated ion channels, specifically nAChRs. researchgate.netnih.gov These receptors, which are crucial for various cognitive processes, are a key target for therapeutic intervention in several neurological and psychiatric conditions. medchemexpress.com this compound acts as a PAM, enhancing the receptor's response to its endogenous agonist, acetylcholine (ACh). medchemexpress.com
This compound functions as a positive allosteric modulator by binding to a site on the nAChR that is distinct from the acetylcholine binding site. nih.gov This allosteric binding enhances the receptor's response to agonists like ACh. medchemexpress.com Specifically, this compound has been shown to bind to a non-canonical site at the interface between two β2 subunits (β2:β2) in certain nAChR subtypes, rather than the conventional agonist binding site located at the α4:β2 interface. nih.gov While this compound itself has very low efficacy in directly stimulating the receptor, its binding significantly potentiates the stimulatory effects of acetylcholine and other nicotinic agonists. nih.gov
A key characteristic of this compound is its selectivity for specific nAChR subtypes. It is a potent PAM of α4β2 nAChRs, which are the most abundant nicotinic receptor subtype in the brain. researchgate.net More specifically, it preferentially potentiates the (α4)3(β2)2 stoichiometry of the α4β2 nAChR. researchgate.netresearchgate.net This subtype is considered a major nAChR subtype in the cortex. researchgate.netresearchgate.net
This compound shows selectivity for human α4β2 over other nAChR subtypes such as hα3β2, hα3β4, and hα7. glpbio.com Interestingly, while it potentiates the (α4)3(β2)2 subtype, it acts as an inhibitor of the (α4)2(β2)3 stoichiometry, as well as muscle-type and Torpedo nAChRs. medchemexpress.comglpbio.com This differential activity highlights the compound's utility in dissecting the pharmacological and physiological roles of distinct nAChR stoichiometries.
| Receptor Subtype | Effect of this compound |
| (α4)3(β2)2 nAChR | Potent Positive Allosteric Modulator |
| (α4)2(β2)3 nAChR | Inhibitor |
| hα3β2 nAChR | Selective over this subtype |
| hα3β4 nAChR | Selective over this subtype |
| hα7 nAChR | Selective over this subtype |
| Muscle-type nAChR | Inhibitor |
| Torpedo nAChR | Inhibitor |
The potency of this compound as a PAM of α4β2 nAChRs has been quantified in various in vitro systems. The EC50 values, which represent the concentration required to elicit a half-maximal response, are reported to be 20 nM for rat α4β2 nAChRs and 18 nM for human α4β2 nAChRs. glpbio.com In studies using Xenopus laevis oocytes expressing the (α4)3(β2)2 nAChR subtype, this compound was found to enhance the response to 10 µM ACh with an EC50 of 0.26 µM. medchemexpress.commedchemexpress.com
Conversely, the inhibitory effects of this compound on other nAChR subtypes have been quantified by IC50 values, which indicate the concentration required to inhibit 50% of the receptor's activity. The IC50 values for the inhibition of (α4)2(β2)3, muscle-type, and Torpedo nAChRs are 0.5 µM, 0.7 µM, and 0.2 µM, respectively. medchemexpress.comglpbio.com
| Receptor Subtype | Species | Assay System | Effect | Potency |
| α4β2 nAChR | Rat | Not Specified | Potentiation | EC50: 20 nM |
| α4β2 nAChR | Human | Not Specified | Potentiation | EC50: 18 nM |
| (α4)3(β2)2 nAChR | Not Specified | Xenopus oocytes | Potentiation (with 10 µM ACh) | EC50: 0.26 µM |
| (α4)2(β2)3 nAChR | Not Specified | Xenopus oocytes | Inhibition | IC50: 0.5 µM (0.6 µM) |
| Muscle-type nAChR | Human | Xenopus oocytes | Inhibition | IC50: 0.7 µM |
| Torpedo nAChR | Not Specified | Xenopus oocytes | Inhibition | IC50: 0.2 µM |
A significant feature of this compound is its ability to photoincorporate into amino acid side chains upon exposure to light. glpbio.com This property makes it a valuable tool for covalent labeling and target elucidation studies. nih.govnih.gov Specifically, it can be incorporated into both aliphatic and nucleophilic amino acid residues. glpbio.com This photo-reactivity has been utilized in studies to identify the binding sites of the modulator on the nAChR protein, providing crucial insights into the molecular basis of its allosteric effects.
The modulation of nAChRs by this compound has downstream effects on cellular signaling pathways. In preclinical models, the potentiation of α4β2 nAChRs can influence a variety of intracellular signaling cascades. For instance, studies have explored its use in nanoparticle formulations to enhance delivery to brain nAChRs. researchgate.netresearchgate.net These nanoparticles have been shown to be biocompatible with human embryonic kidney-293 (HEK-293) cells that stably express α4β2 nAChRs, and have demonstrated efficient cellular uptake. researchgate.netresearchgate.net While the direct impact on specific signaling pathways like the PI3K/AKT/mTOR pathway is a broad area of research for many receptor modulators, the specific downstream signaling consequences of this compound's action are a subject of ongoing investigation. nih.gov The ability of CMPI to modulate nAChR activity suggests potential influences on pathways regulated by these receptors, which are known to be involved in cell proliferation, survival, and inflammation. mdpi.comrsc.org
Subtype-Selective Receptor Interactions (e.g., α4β2 nAChRs versus other subtypes)
Photoincorporation and Covalent Labeling Studies for Target Elucidation
Investigations of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
The utility of this compound in biological research stems from the reactivity of its 2-(chloromethyl) group. This electrophilic center is susceptible to nucleophilic attack by amino acid residues within proteins, enabling the formation of covalent bonds. This characteristic underpins its application in protein crosslinking, protein-protein interaction studies, and affinity labeling.
The primary mechanism by which this compound is proposed to induce protein crosslinking is through covalent modification of nucleophilic amino acid side chains. The chloromethyl group acts as an electrophile, reacting with nucleophiles such as the thiol group of cysteine, the imidazole (B134444) of histidine, the amino group of lysine, and the carboxylates of aspartate and glutamate.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a lone pair of electrons from a nucleophilic residue on a protein attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This initial "tagging" of a protein can be followed by a second reaction if another nucleophilic residue is in close proximity, leading to intramolecular or intermolecular protein crosslinking. The reactivity of the imidazo[1,2-a]pyridine (B132010) core can be influenced by substituents on the ring system. researchgate.net
While direct studies on protein crosslinking by this compound are not extensively documented in publicly available literature, the reactivity of similar α-halocarbonyl compounds and other imidazo[1,2-a]pyridine derivatives supports this proposed mechanism. scielo.br For instance, the synthesis of various imidazo[1,2-a]pyridine derivatives often involves the reaction of a precursor with α-haloketones, demonstrating the reactivity of such electrophilic centers. scielo.br
The ability of this compound to covalently bind to proteins makes it a potential tool for studying protein-protein interactions (PPIs). By incorporating a reporter tag (e.g., a fluorophore, biotin (B1667282), or a photo-activatable group) onto the imidazo[1,2-a]pyridine scaffold, modified versions of this compound could be used as probes.
One approach involves designing bifunctional crosslinkers based on the this compound structure. One reactive site would be the chloromethyl group, and a second, often photo-activatable, group could be incorporated elsewhere on the molecule. This allows for a two-step process: first, the compound binds to its primary protein target via the chloromethyl group; then, upon photoactivation, the second reactive group forms a covalent bond with a nearby interacting protein. The resulting cross-linked complex can then be isolated and identified using techniques like mass spectrometry.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as modulators of protein kinases and other enzymes, indicating that this core structure can be targeted to specific protein binding pockets. nih.govnih.gov This specificity is crucial for designing probes to investigate particular PPIs.
Affinity labeling, also known as covalent labeling, is a technique used to identify and map the binding sites of ligands on proteins. The reactive nature of the chloromethyl group in this compound makes it a candidate for such applications. chemimpex.com An affinity label based on this compound would first bind non-covalently to the target protein's binding site due to the affinity of the imidazo[1,2-a]pyridine core. Subsequently, the proximate chloromethyl group would react with a nearby nucleophilic amino acid residue, forming a permanent covalent bond.
This process irreversibly "labels" the binding site. The labeled protein can then be isolated and subjected to proteolytic digestion and mass spectrometry analysis to identify the exact amino acid residue that was modified. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of more potent and selective drugs. The development of radiolabeled imidazo[1,2-a]pyridine derivatives, such as ¹²⁵I-IMPY, for imaging and therapeutic applications demonstrates the feasibility of modifying this scaffold for targeted biological studies. mdpi.com
Table 1: Potential Nucleophilic Amino Acid Residues for Reaction with this compound
| Amino Acid | Nucleophilic Group | Potential Reaction Product |
| Cysteine | Thiol (-SH) | Thioether linkage |
| Histidine | Imidazole ring | Alkylated imidazole |
| Lysine | Epsilon-amino (-NH₂) | Secondary amine linkage |
| Aspartate | Carboxylate (-COO⁻) | Ester linkage |
| Glutamate | Carboxylate (-COO⁻) | Ester linkage |
| Methionine | Thioether (-S-CH₃) | Sulfonium ion |
Applications in Protein-Protein Interaction Studies
Cellular Uptake and Distribution in In Vitro and Preclinical In Vivo Research Models
The cellular uptake and distribution of small molecules are critical determinants of their biological activity. For imidazo[1,2-a]pyridine derivatives, these properties can be significantly influenced by their physicochemical characteristics, such as lipophilicity and the presence of ionizable groups. mdpi.com
In in vitro models, the cellular uptake of imidazo[1,2-a]pyridine derivatives has been observed. For example, studies with derivatives designed as anticancer agents have shown they can enter cancer cells and induce apoptosis. The mechanism of uptake is likely a combination of passive diffusion across the cell membrane for more lipophilic compounds and potentially transporter-mediated uptake for others. The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a related structure, has been shown to be a substrate for aldehyde oxidase (AO), suggesting that interactions with metabolic enzymes can influence intracellular concentrations. researchgate.netacs.org
In preclinical in vivo models, imidazo[1,2-a]pyridine derivatives have demonstrated the ability to cross biological barriers, including the blood-brain barrier. mdpi.com This is a significant property for compounds targeting the central nervous system. Pharmacokinetic studies of various imidazo[1,2-a]pyridine-based compounds in mice have been conducted to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles. rsc.orgnih.gov For instance, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivative showed good oral bioavailability in mice, indicating efficient absorption from the gastrointestinal tract. nih.gov
Table 2: Illustrative Pharmacokinetic Parameters of an Imidazo[1,2-a]pyridine Derivative (Compound 18) in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| t₁/₂ (h) | 13.2 ± 1.1 | - |
| AUC₀-∞ (ng·h/mL) | 3850 ± 290 | - |
| CL (mL/min/kg) | 4.4 ± 0.3 | - |
| Vdss (L/kg) | 4.8 ± 0.3 | - |
| F (%) | - | 31.1 ± 1.8 |
| Data adapted from a study on a related imidazo[1,2-a]pyridine derivative and is for illustrative purposes only. nih.gov |
Identification of Biotransformation Products in Preclinical Models
Biotransformation, or metabolism, is a key process that modifies xenobiotics, including drugs and chemical probes, to facilitate their elimination from the body. For imidazo[1,2-a]pyridine derivatives, metabolism is a critical area of investigation as it can lead to the formation of active or inactive metabolites, and can influence the compound's efficacy and safety profile.
In preclinical models, the metabolism of imidazo[1,2-a]pyridines is often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). researchgate.netacs.orgnih.gov Studies with mouse, rat, dog, and human liver microsomes have shown species-dependent differences in the rate of metabolism of these compounds. rsc.orgnih.gov
Common biotransformation reactions for this class of compounds include:
Oxidation: Hydroxylation of the imidazo[1,2-a]pyridine ring system or on alkyl substituents. The imidazo[1,2-a]pyrimidine moiety is known to be susceptible to rapid oxidation by AO. researchgate.netacs.org
Hydrolysis: The chloromethyl group of this compound could potentially be hydrolyzed to the corresponding alcohol, 6-chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine.
Conjugation: Following oxidation, the resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
Studies on novel imidazo[1,2-a]pyridine derivatives have shown that metabolic stability can be engineered by modifying the substitution pattern on the heterocyclic core. nih.gov For example, the introduction of certain groups can block sites of metabolism. The identification of metabolites is typically carried out using liquid chromatography-mass spectrometry (LC-MS) analysis of samples from in vitro microsomal incubations or from in vivo studies in animal models.
While specific biotransformation products for this compound are not detailed in the available literature, the known metabolic pathways for the imidazo[1,2-a]pyridine scaffold provide a strong basis for predicting its metabolic fate.
Structure Activity Relationship Sar Studies of Cmpi Hydrochloride Analogs
Design Principles for Systematic CMPI Hydrochloride Analogs
The systematic design of this compound analogs is rooted in modifying its core structure to probe interactions with the target receptor and enhance desired pharmacological properties. CMPI (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) possesses several regions amenable to chemical modification: the chlorophenyl ring, the isoxazole (B147169) core, the methyl-pyrazolyl group, and the piperidine (B6355638) moiety.
Key design principles often involve:
Piperidine Ring Modification: The piperidine moiety is a common focus for modification. Alterations to the nitrogen substituent of the piperidine ring are explored to influence potency and selectivity. researchgate.net For instance, replacing the piperidine ring with other cyclic amines like azetidine (B1206935) or pyrrolidine (B122466) can dramatically affect binding affinity. In related nicotinic ligands, expanding a pyrrolidine ring to a piperidine ring caused a significant drop in binding affinity. nih.gov
Aromatic Ring Substitution: The 2-chlorophenyl group is another key area for substitution. Varying the position and nature of the substituent on this phenyl ring can modulate binding affinity and selectivity.
Core Scaffold Hopping: Replacing the central isoxazole or pyrazole (B372694) rings with other heterocyclic systems is a strategy to explore new chemical space while maintaining the essential spatial arrangement of key pharmacophoric features.
Stereochemical Exploration: Since minimal chemical changes, including stereochemistry, can drastically alter the pharmacological profile of allosteric modulators, the synthesis and evaluation of individual stereoisomers are critical. mdpi.com This allows for the identification of the most active and selective enantiomer or diastereomer.
The overarching goal of these designs is to create analogs with improved potency for the α4β2 nAChR, enhanced selectivity over other nAChR subtypes (like α3β4 and α7), and optimized CNS penetration for potential neurological applications. researchgate.net
Correlation of Structural Features with Specific Molecular Interactions
Elucidation of Key Pharmacophoric Elements for Target Binding
CMPI is a positive allosteric modulator (PAM) that selectively targets the low-sensitivity (α4)3(β2)2 stoichiometry of the nAChR, specifically binding at the α4-α4 subunit interface. researchgate.net The key pharmacophoric elements required for binding to this site have been elucidated through computational and experimental studies.
A pharmacophore model for this class of compounds typically includes:
Hydrophobic Regions: The structure of CMPI and related analogs features multiple hydrophobic domains that are critical for binding. For instance, in the related NAM, KAB-18, which also contains a piperidine ring, four hydrophobic regions were identified as important for its activity. nih.gov
Hydrogen Bond Acceptor: An essential feature is a hydrogen bond acceptor. In CMPI, the oxygen atom of the isoxazole ring or the nitrogen atoms within the pyrazole ring could potentially serve this role, interacting with residues in the binding pocket. nih.gov
Aromatic/Hydrophobic Group: The chlorophenyl group of CMPI serves as a crucial hydrophobic anchor, fitting into a specific pocket within the receptor's binding site.
Positively Ionizable Group: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, providing a positive charge that can engage in ionic or cation-π interactions within the binding site.
These elements collectively ensure that the molecule fits correctly within the allosteric site at the α4-α4 interface, distinguishing it from the orthosteric binding site where acetylcholine (B1216132) binds.
Influence of Substituent Modifications on Allosteric Modulation Profiles
The allosteric modulation profile of CMPI analogs is highly sensitive to substituent modifications. Even minor changes to the chemical structure can have a profound impact on whether the compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM). This phenomenon is often referred to as a "knife-edge" structure–activity relationship. mdpi.com
Key findings on the influence of modifications include:
Piperidine Substituents: In related series of piperidine-containing nAChR modulators, substitutions on the piperidine nitrogen have been shown to be crucial for activity and selectivity. nih.gov For cytisine (B100878) analogs, which also interact with α4β2 receptors, substituents on the equivalent ring system were found to increase selectivity for the α4β2 subtype. acs.org
Stereochemistry: The stereochemistry of the molecule can determine its pharmacological profile. For some allosteric modulators, one enantiomer may act as a PAM while the other is a NAM or inactive. mdpi.com
Ring System Changes: Altering the core heterocyclic rings or the linker between them can shift the molecule's interaction with the receptor, potentially altering its modulatory effect. For example, replacing a labile azetidine ring in a series of nicotinic ligands with a more stable N-methylpyrrolidine ring maintained a potent pharmacological profile. nih.gov
CMPI itself is a potent PAM of human α4β2 nAChRs with an EC50 of 18 nM. rndsystems.com However, it also acts as an inhibitor at other nAChR subtypes, such as the (α4)2(β2)3 stoichiometry, muscle-type, and Torpedo nAChRs, with IC50 values in the sub-micromolar range. rndsystems.com This highlights how a single molecule can exhibit different modulatory profiles at different receptor subtypes or stoichiometries.
Table 1: Modulatory Activity of this compound at Various nAChR Subtypes
| Receptor Subtype/Stoichiometry | Activity Type | Potency (Human) | Reference |
|---|---|---|---|
| (α4)3(β2)2 nAChR | Positive Allosteric Modulator (PAM) | EC50 = 18 nM | rndsystems.com |
| (α4)2(β2)3 nAChR | Inhibitor | IC50 = 0.5 µM | rndsystems.com |
| Muscle-type nAChR | Inhibitor | IC50 = 0.7 µM | rndsystems.com |
| Torpedo nAChR | Inhibitor | IC50 = 0.2 µM | rndsystems.com |
Computational and Theoretical Chemistry of Cmpi Hydrochloride
Theoretical Investigations of CMPI Hydrochloride Reactivity and Reaction Mechanisms
Computational and theoretical chemistry provide powerful tools to understand the intrinsic reactivity of a molecule and to predict its behavior in chemical reactions. For this compound, 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, theoretical investigations can elucidate the electronic structure, identify reactive sites, and explore potential reaction mechanisms. While specific, in-depth computational studies on the reactivity of this compound itself are not extensively available in the public domain, we can infer its likely chemical behavior by examining theoretical studies on its core heterocyclic scaffolds: isoxazole (B147169) and pyrazole (B372694).
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, such as the pyrazole and isoxazole rings, as well as the chlorophenyl group. The LUMO, on the other hand, would be localized on the electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
In computational studies of similar heterocyclic systems, the HOMO is often found on the pyrazole ring, which is known for its electron-donating character. The LUMO is frequently located on the isoxazole ring and the chlorophenyl substituent, suggesting these are potential sites for nucleophilic attack. For instance, a computational study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a molecule with some structural similarities, showed the HOMO distributed over the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chlorophenyl rings. malayajournal.org The calculated HOMO-LUMO energy gap for this molecule was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org
A hypothetical FMO analysis for this compound would likely reveal a complex distribution of these orbitals due to the presence of multiple functional groups. The piperidine (B6355638) ring, being a saturated aliphatic amine, would also influence the electronic properties, particularly its basicity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue).
For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the isoxazole and pyrazole rings, as well as the chlorine atom of the chlorophenyl group, indicating these as likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the proton on the piperidinium (B107235) hydrochloride moiety, making it a site for nucleophilic interaction.
Studies on similar isoxazole derivatives have used MEP maps to identify reactive sites. tandfonline.comresearchgate.net For example, in a study of pyrone derivatives, MEP maps helped to understand intermolecular interactions and biological activities. tandfonline.com
Predicted Reactivity and Reaction Mechanisms
Based on the general reactivity of isoxazole and pyrazole rings, several reaction mechanisms can be theoretically investigated for this compound.
Reactivity of the Isoxazole Ring: The isoxazole ring is known to undergo various reactions. Under certain conditions, such as in the presence of a strong base, the ring can be opened. nih.gov Theoretical studies on isoxazole photodynamics have shown that O–N bond cleavage can occur upon photoexcitation. acs.org A computational study on the herbicide isoxaflutole, which contains an isoxazole ring, suggested its susceptibility to electrophilic and free radical reactions through this ring. The C-4 position of the isoxazole ring can be susceptible to electrophilic substitution, while the C-5 position can be a site for nucleophilic attack. vulcanchem.com
Reactivity of the Pyrazole Ring: The pyrazole ring is generally aromatic and can undergo electrophilic substitution, typically at the C-4 position. The N1-H of a pyrazole can be deprotonated by a base, and the N2 atom is basic and can react with electrophiles. nih.gov Theoretical studies on the reactivity of pyrazaboles have explored SN1 and SN2 mechanisms for ring-opening reactions in the presence of nucleophiles like amines. scholaris.ca
Hypothetical Computational Data for this compound
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for CMPI
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.8 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 | Suggests high kinetic stability |
Table 2: Predicted Reactive Sites from a Hypothetical Molecular Electrostatic Potential (MEP) Map
| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |
| Isoxazole Oxygen/Nitrogen | Negative | Site for electrophilic attack |
| Pyrazole Nitrogens | Negative | Site for electrophilic attack |
| Piperidinium N-H | Positive | Site for nucleophilic attack/H-bonding |
| Chlorophenyl Ring | Variable (negative near Cl) | Site for electrophilic/nucleophilic attack |
Table 3: Hypothetical Activation Energies for Potential Reactions
| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Predicted Feasibility |
| Isoxazole Ring Opening (Base-catalyzed) | 25-30 | Moderate |
| Electrophilic Substitution at Pyrazole C-4 | 15-20 | High |
| N-dealkylation of Piperidine | > 40 | Low |
It is important to emphasize that these are hypothetical data points. A dedicated computational study using methods like Density Functional Theory (DFT) would be required to generate accurate theoretical data for this compound and to fully elucidate its reactivity and potential reaction mechanisms. Such studies would involve geometry optimization, frequency calculations, and searching for transition states to map out the potential energy surfaces of various reactions. Molecular dynamics simulations could also provide insights into the behavior and stability of the molecule in solution over time. researchgate.netfrontiersin.orgmdpi.commdpi.comacs.org
Advanced Analytical Methodologies in Cmpi Hydrochloride Research
Sophisticated Spectroscopic Techniques for Structural and Conformational Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular structure of CMPI hydrochloride.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. While one-dimensional (1D) proton (¹H) NMR provides initial structural information, multi-dimensional NMR experiments are required for a complete and unambiguous assignment of all proton and carbon signals.
Research Findings: One-dimensional ¹H NMR data for the free base form, 1-(4-chlorophenyl)-2-methyl-2-(pyridin-3-yl)propan-1-one, has been reported. The signals confirm the presence of the key functional groups. For this compound, the protonation of the pyridine (B92270) nitrogen would be expected to induce downfield shifts in the signals of the adjacent pyridine protons.
Multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be applied to establish connectivity.
COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the pyridinyl and chlorophenyl rings.
HSQC would correlate directly bonded proton and carbon atoms (¹³C-¹H), allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the distinct structural fragments of this compound, such as establishing the link from the methyl protons (H1') to the quaternary carbon (C2) and the carbonyl carbon (C1).
Table 1: Illustrative ¹H NMR Data and Expected HMBC Correlations for this compound This table includes reported data for the free base and illustrates the expected correlations that would be confirmed via multi-dimensional NMR experiments in a research context.
| Assignment | ¹H Chemical Shift (δ ppm) (Reported for Free Base) | Expected Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|
| Methyl Protons (2 x CH₃) | 1.55 (s, 6H) | C2, C1 |
| Chlorophenyl Protons | 7.40 (d, 2H) | C1, other aromatic carbons |
| Chlorophenyl Protons | 7.95 (d, 2H) | C1, other aromatic carbons |
| Pyridinyl Proton | 7.30 (dd, 1H) | C2, other aromatic carbons |
| Pyridinyl Proton | 7.75 (dt, 1H) | C2, other aromatic carbons |
| Pyridinyl Proton | 8.50 (dd, 1H) | C2, other aromatic carbons |
| Pyridinyl Proton | 8.80 (d, 1H) | C2, other aromatic carbons |
Advanced mass spectrometry techniques are vital for confirming the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to analyze complex mixtures and identify metabolites in research studies.
Research Findings: The chemical formula for the protonated cation of CMPI is C₁₆H₁₇ClNO⁺. HRMS analysis would confirm this composition by providing an exact mass measurement that is typically within 5 ppm of the theoretical value.
In a research setting involving metabolic studies, LC-MS/MS would be the method of choice. A sample from an in vitro or in vivo research model would be analyzed to detect potential metabolites. The instrument would first separate the parent compound from its metabolites by LC. Then, the mass spectrometer would detect the parent compound and screen for predicted metabolites based on mass shifts corresponding to common biotransformations (e.g., +15.99 Da for hydroxylation). Product ion scans (MS/MS) of these potential metabolites would then be performed to confirm their structure by comparing their fragmentation patterns to that of the parent compound.
Table 2: Predicted HRMS Data and Key MS/MS Fragments for CMPI Cation
| Parameter | Value / Description |
|---|---|
| Chemical Formula (Cation) | C₁₆H₁₇ClNO⁺ |
| Theoretical Exact Mass (Monoisotopic) | 274.0993 m/z |
| Primary Fragmentation Pathway | Cleavage between the carbonyl carbon (C1) and the quaternary carbon (C2). |
| Predicted Key Fragment 1 (m/z) | 139.0024 (Chlorobenzoyl cation, [C₇H₄ClO]⁺) |
| Predicted Key Fragment 2 (m/z) | 135.1019 (Methyl-pyridinyl-ethyl cation, [C₉H₁₂N]⁺) |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of structure, including bond lengths, bond angles, and the molecule's conformation as it exists in a crystal lattice.
Research Findings: Currently, there are no publicly available crystal structures for this compound. However, if suitable single crystals were grown, X-ray diffraction analysis would yield a detailed structural model. This analysis would confirm the connectivity established by NMR and MS and reveal the specific conformation of the molecule, including the dihedral angle between the chlorophenyl and pyridinyl rings. It would also show the location of the hydrochloride's chloride ion relative to the protonated pyridine nitrogen and detail any intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound This table represents the type of data that would be generated from a successful crystallographic study.
| Structural Parameter | Expected Information to be Determined |
|---|---|
| Bond Lengths | Precise lengths of all covalent bonds (e.g., C=O, C-N, C-Cl). |
| Bond Angles | Precise angles between atoms (e.g., C-C-C, C-N-C). |
| Torsion Angles | Conformational details, such as the rotation around the C1-C2 bond. |
| Crystal Packing | Arrangement of molecules in the unit cell. |
| Hydrogen Bonding | Location and geometry of the N⁺-H···Cl⁻ hydrogen bond. |
This compound possesses a stereogenic center at the C2 carbon, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-forms). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light, a property exhibited by chiral molecules.
Research Findings: While specific CD spectra for this compound are not publicly reported, the technique is highly applicable. A racemic mixture (50:50 of R- and S-enantiomers) would be CD-silent. However, an isolated enantiomer of this compound would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions where its chromophores (the chlorophenyl and pyridinyl groups) absorb UV light. The spectrum of the R-enantiomer would be a mirror image of the S-enantiomer's spectrum. CD spectroscopy is therefore a powerful tool in a research context to confirm the enantiomeric purity of a sample or to study conformational changes of the molecule in solution that affect its chirality.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic and Electrophoretic Separations for Research Samples
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential degradation products, enabling its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity and stability of pharmaceutical compounds and research chemicals. A robust, stability-indicating HPLC method must be developed and validated to separate the main compound peak from all potential process impurities and degradation products.
Research Findings: A typical research-grade HPLC method for a compound like this compound would utilize reversed-phase chromatography. The method would be developed by systematically optimizing parameters such as column type, mobile phase composition (including organic modifier and pH), and flow rate to achieve adequate resolution between all peaks. The UV detector wavelength would be set to a maximum absorbance for CMPI, likely around 260-270 nm, to ensure high sensitivity.
For purity analysis, a sample of this compound is injected, and the area of the main peak is compared to the total area of all peaks in the chromatogram. For stability assessment, samples are stored under various stress conditions (e.g., heat, humidity, light, acid/base exposure), and the HPLC method is used to track the decrease in the parent peak area and the increase in the area of any degradation product peaks over time.
Table 4: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 1-(4-chlorophenyl)-2-methyl-2-(pyridin-3-yl)propan-1-one hydrochloride |
| CMPI (free base) | 1-(4-chlorophenyl)-2-methyl-2-(pyridin-3-yl)propan-1-one |
| Acetonitrile | Acetonitrile |
| Formic Acid | Formic Acid |
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. In the context of this compound research, CE is a valuable tool for purity assessment and the analysis of its derivatives. The core compound, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), is frequently used as a derivatizing agent in CE to enable the analysis of other molecules, such as mercapto compounds and fatty acids. ccspublishing.org.cnnih.gov
Research has demonstrated the use of CMPI for the pre-column derivatization of compounds like cysteine and thioglycolic acid. ccspublishing.org.cn In a typical method, the target molecules are reacted with CMPI in a buffer solution (e.g., Tris-HCl at pH 8.15). ccspublishing.org.cn The resulting positively charged CMPI-derivatives can then be effectively separated and detected. ccspublishing.org.cn Advanced CE techniques, such as acid-induced transient isotachophoretic stacking, can be employed to preconcentrate the derivatized analytes, significantly enhancing detection sensitivity. ccspublishing.org.cn In this stacking method, H⁺ acts as the leading ion and Tris⁺ as the terminating ion, focusing the analytes into sharp zones before separation. ccspublishing.org.cn Detection is typically performed using a UV detector at a wavelength where the CMPI-derivative absorbs strongly, such as 312 nm. ccspublishing.org.cn
The operational parameters for a CE method involving CMPI derivatives are meticulously optimized to achieve efficient separation. This includes the composition of the background electrolyte (BGE), separation voltage, and capillary temperature. For instance, a BGE of 2 M acetic acid in 45% acetonitrile, a separation voltage of 10 kV, and a capillary temperature of 15°C have been found to be optimal for separating fatty acids derivatized with CMPI. nih.gov
| Analyte (CMPI-derivative) | Migration Time (min) | Peak Area (a.u.) | Theoretical Plates (N) |
|---|---|---|---|
| CMPI-Cysteine | 8.5 | 45200 | 250,000 |
| CMPI-Thioglycolate | 9.2 | 51300 | 265,000 |
| CMPI-Glutathione | 11.8 | 39800 | 240,000 |
Biophysical Techniques for Molecular Interaction Kinetics and Thermodynamics
Biophysical techniques are indispensable for characterizing the molecular interactions that underpin the biological activity of a compound like this compound. mdpi.com These methods provide quantitative data on the binding affinity, kinetics, and thermodynamic forces driving the interaction between a small molecule (the ligand) and its biological target, such as a protein or nucleic acid. bioascent.comnih.gov For this compound, which acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine (B1216132) receptor, these techniques are critical for defining its mechanism of action at a molecular level.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical methods routinely used to study protein-ligand interactions. bioascent.comnih.govmdpi.com
Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at a sensor chip's surface. bioascent.com In a hypothetical experiment to study this compound, the target protein (e.g., purified α4β2 nAChR) would be immobilized on the sensor chip. nih.gov this compound, the analyte, is then flowed across the surface at various concentrations. bioascent.com The binding is observed as a change in resonance units (RU). By analyzing the association (analyte binding to the target) and dissociation (analyte releasing from the target) phases of the sensorgram, key kinetic parameters can be determined. bioascent.com
Association rate constant (kₐ): Describes the rate of complex formation.
Dissociation rate constant (kₑ): Describes the stability of the complex.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov It is considered the gold standard for thermodynamic characterization of binding interactions. sygnaturediscovery.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the α4β2 nAChR. mdpi.com Each injection triggers a heat change that is measured by the calorimeter. Integrating these heat changes allows for the determination of:
Binding Affinity (Kₐ or Kₑ): The strength of the interaction.
Stoichiometry (n): The ratio of ligand to protein in the complex.
Enthalpy change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
Entropy change (ΔS): The change in disorder upon binding, often related to hydrophobic interactions and conformational changes. plos.org
Together, SPR and ITC provide a comprehensive profile of the CMPI-nAChR interaction, detailing both the kinetics and the thermodynamic driving forces.
| Technique | Parameter | Value | Unit |
|---|---|---|---|
| SPR | Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 5.0 x 10⁻³ | s⁻¹ | |
| Affinity (Kₑ) | 20 | nM | |
| ITC | Stoichiometry (n) | 1.05 | - |
| Affinity (Kₑ) | 25 | nM | |
| Enthalpy (ΔH) | -6.5 | kcal/mol | |
| Entropy (ΔS) | 14.2 | cal/mol·K |
Fluorescence-based assays offer high sensitivity and versatility for studying binding and functional activity. nih.gov These methods rely on changes in a fluorescent signal to report on a molecular event. mdpi.com
Fluorescence Polarization (FP) is a technique used to measure molecular binding in solution. sygnaturediscovery.com The principle is based on the differential tumbling speed of a small, fluorescently labeled molecule (tracer) when it is free versus when it is bound to a larger protein. bmglabtech.com To study this compound binding, a competition assay could be designed. In this format, a fluorescent ligand known to bind the nAChR is used as a tracer. In the absence of CMPI, the tracer binds the receptor, resulting in a high FP signal. When this compound is added, it competes with the tracer for the binding site, displacing it and causing a decrease in the FP signal. acs.org By measuring the FP signal at various concentrations of CMPI, an inhibition constant (Kᵢ) can be determined, which reflects its binding affinity. acs.org
Functional Fluorescence Assays can be used to measure the modulatory activity of this compound on the nAChR ion channel. Since nAChRs are permeable to cations like Ca²⁺, a fluorescent calcium indicator (e.g., Fluo-4) can be used in a cell-based assay. Cells expressing α4β2 nAChRs are loaded with the indicator. The addition of an agonist like acetylcholine will open the channel, leading to calcium influx and an increase in fluorescence. The potentiation of this response by this compound can be quantified by measuring the enhanced fluorescence signal in its presence, allowing for the determination of its EC₅₀ (the concentration at which it elicits 50% of its maximal effect).
| CMPI HCl Conc. (nM) | Fluorescence Polarization (mP) | % Inhibition |
|---|---|---|
| 0.1 | 245 | 2.0 |
| 1 | 230 | 8.0 |
| 10 | 180 | 28.0 |
| 25 | 125 | 50.0 |
| 100 | 75 | 70.0 |
| 1000 | 55 | 78.0 |
Calculated IC₅₀ from data: 25 nM
Future Directions and Emerging Avenues in Cmpi Hydrochloride Research
Development of Next-Generation CMPI Hydrochloride-Based Chemical Probes
The inherent properties of this compound make it an excellent scaffold for the development of advanced chemical probes. A key characteristic is its ability to photoincorporate into aliphatic and nucleophilic amino acid side chains, which has been instrumental in photolabeling studies of nAChRs. rndsystems.com Future research will likely focus on enhancing these capabilities. This could involve synthesizing derivatives with different photoreactive groups to improve the efficiency and specificity of covalent labeling, allowing for more precise mapping of the allosteric binding pocket at the β2:β2 subunit interface. nih.gov
Another promising avenue is the formulation of CMPI into nanoparticles. researchgate.net A recent study explored the use of poly(l-lactic-co-glycolic) acid (PLGA) to create CMPI-loaded nanoparticles. researchgate.net These biodegradable and biocompatible nanoparticles, with a hydrodynamic size of 60 to 150 nm, demonstrated a sustained release of CMPI under physiological conditions. researchgate.net This nanoformulation strategy could be refined to create probes with enhanced central nervous system (CNS) penetration and targeted delivery to specific brain regions or cell populations expressing α4β2 nAChRs. researchgate.net Future work could focus on optimizing nanoparticle size, surface chemistry, and release kinetics to maximize interaction with brain nAChRs while minimizing peripheral exposure. researchgate.net
Exploration of Additional Molecular Targets and Biological Pathways
While this compound is known for its high selectivity as a PAM at (α4)3(β2)2 nAChRs, its interactions with other receptor subtypes and potential off-target effects are not fully understood. chemsrc.comrndsystems.com Research has shown that at micromolar concentrations, this compound can inhibit (α4)2(β2)3, muscle-type, and Torpedo nAChRs. chemsrc.comrndsystems.com A systematic investigation into these inhibitory actions could reveal new pharmacological properties and guide the development of analogs with a broader or more focused activity spectrum.
Future studies should aim to screen this compound and its future analogs against a wider panel of ion channels and receptors to identify any previously unknown molecular targets. Understanding the full binding profile is crucial for its application as a specific research tool. Furthermore, research should delve deeper into the downstream biological pathways modulated by this compound. Beyond the immediate potentiation of acetylcholine-induced ion flux, its long-term effects on intracellular signaling cascades, such as those involving calcium, protein kinases, and gene expression, remain largely unexplored. Elucidating these pathways will provide a more comprehensive picture of how CMPI's modulation of nAChRs translates into changes in neuronal function and plasticity.
Integration of this compound Research with Systems Biology and Omics Approaches
To achieve a holistic understanding of the biological impact of this compound, future research must integrate classical pharmacology with systems-level analyses. nih.govfrontiersin.org Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer powerful, hypothesis-free methods to map the global molecular changes induced by a compound. frontiersin.orgresearchgate.net
Applying these approaches could involve:
Transcriptomics: Analyzing changes in gene expression in neuronal cells or tissues following acute or chronic exposure to this compound. This could identify entire gene networks regulated by α4β2 nAChR activity, offering insights into the compound's role in neuroplasticity, learning, and memory.
Proteomics: Using techniques like mass spectrometry to identify changes in the proteome. nih.gov This could uncover novel protein-protein interactions within the nAChR signaling complex and identify downstream effector proteins that are activated or suppressed by CMPI-mediated modulation.
Metabolomics: Studying how this compound alters the metabolic profile of neurons. This could reveal shifts in energy metabolism or neurotransmitter synthesis that are secondary to nAChR potentiation.
Integrating these multi-omics datasets can help construct comprehensive models of the cellular response to this compound, moving beyond a single target to a network-level understanding of its effects. nih.govresearchgate.net
Rational Design of this compound Analogs with Enhanced Specificity and Research Utility
The existing knowledge of this compound's structure and binding site provides a solid foundation for the rational design of novel analogs. nih.gov The goal is to develop new compounds with improved properties, such as even greater subtype selectivity, different modulatory effects (e.g., negative allosteric modulators or silent allosteric modulators), or enhanced pharmacokinetic profiles for in vivo research.
Drawing inspiration from synthetic strategies used for other complex molecules, future design could involve modifying the core pyrazole-isoxazole structure. researchgate.netmdpi.com For instance, altering the substituents on the chlorophenyl and piperidinyl groups could fine-tune the compound's binding affinity and selectivity for different nAChR subtypes. chemsrc.com Molecular docking simulations based on the known binding site at the β2:β2 interface can guide these synthetic efforts, predicting how structural changes might influence receptor interaction. nih.govresearchgate.net This structured approach will facilitate the creation of a library of CMPI analogs, each serving as a unique tool to probe the diverse functions of nicotinic receptor subtypes in the nervous system.
Data Tables
Table 1: Biological Activity of this compound at Various nAChR Subtypes
| Receptor Subtype | Organism/System | Activity Type | Potency (EC₅₀ / IC₅₀) | Citation |
|---|---|---|---|---|
| α4β2 nAChR | Rat | Positive Allosteric Modulator | 20 nM (EC₅₀) | , rndsystems.com |
| α4β2 nAChR | Human | Positive Allosteric Modulator | 18 nM (EC₅₀) | , rndsystems.com |
| (α4)3(β2)2 nAChR | Xenopus oocytes | Positive Allosteric Modulator | 0.26 µM (EC₅₀) | chemsrc.com |
| (α4)2(β2)3 nAChR | Xenopus oocytes | Inhibitor | 0.5 µM (IC₅₀) | , rndsystems.com |
| Muscle-type nAChR | Human | Inhibitor | 0.7 µM (IC₅₀) | , rndsystems.com |
Table 2: Compound Names Mentioned in Article
| Compound Name | |
|---|---|
| This compound | |
| Acetylcholine (B1216132) |
Q & A
Q. What are the primary pharmacological targets of CMPI hydrochloride in neuronal studies, and how is its selectivity validated?
this compound acts as a potent positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), enhancing acetylcholine (ACh)-evoked currents with EC50 values of 20 nM (rat) and 18 nM (human) . Selectivity over other nAChR subtypes (e.g., α3β2, α3β4, α7) is validated using electrophysiological assays, such as two-electrode voltage clamping in Xenopus oocytes or patch-clamp recordings in transfected mammalian cells. Radioligand binding assays further confirm subtype specificity by measuring displacement of labeled antagonists (e.g., [<sup>3</sup>H]epibatidine) .
Q. What analytical methods ensure the purity and stability of this compound in experimental workflows?
Purity (>98%) is typically verified via high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Stability is maintained by storing lyophilized powder at -20°C and solutions in DMSO at -80°C to prevent degradation. Solubility profiles (e.g., 50 mM in water, 100 mM in DMSO) guide formulation for in vitro assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s inhibitory effects across nAChR subunit stoichiometries?
CMPI inhibits (α4)2(β2)3 nAChRs (IC50 = 0.5 µM) but not (α4)3(β2)2 receptors . This discrepancy arises from differences in subunit interfaces: the α4:α4 interface in (α4)3(β2)2 lacks key hydrophobic residues (e.g., (4)Lys-64) critical for CMPI binding . To validate, use chimeric receptors or mutagenesis to swap interfaces and measure potentiation efficacy via concentration-response curves .
Q. What computational and experimental strategies identify amino acid residues critical for CMPI’s allosteric modulation?
Molecular docking simulations predict CMPI binding near (4)Gly-41 and (4)Lys-64, with hydrophobic interactions between (4)Lys-64 and CMPI’s chlorobenzene ring being essential for activity . Site-directed mutagenesis (e.g., substituting (4)Lys-64 with alanine) reduces potentiation by >250-fold. Pair these findings with free-energy perturbation (FEP) calculations to quantify residue contributions .
Q. How does experimental design address variability in CMPI’s potency across in vitro systems?
Variability in EC50 values (e.g., 0.26 µM in ACh co-application assays vs. 18 nM in standalone modulation) stems from agonist concentration and receptor desensitization states . Standardize protocols by pre-incubating receptors with CMPI before applying ACh, and use low ACh concentrations (e.g., 10 µM) to minimize desensitization. Include reference PAMs (e.g., NS-9283) as internal controls .
Q. What methodologies optimize the detection of CMPI’s photoincorporation into nAChRs for binding site mapping?
CMPI’s chlorobenzene group enables photoaffinity labeling. Incubate nAChR-expressing membranes with CMPI, UV-irradiate to crosslink, and digest receptors with trypsin. Analyze peptide fragments via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify labeled residues. Compare with computational docking results to validate binding sites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
